![molecular formula C19H23N3O2 B4240270 N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240270.png)
N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide
Vue d'ensemble
Description
N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, commonly known as TAK-659, is a small-molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a vital role in the survival and proliferation of B-cells. TAK-659 has shown promising results in pre-clinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
TAK-659 selectively binds to the active site of N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, which prevents its phosphorylation and subsequent activation. This inhibition of N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide activity leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By blocking these pathways, TAK-659 induces apoptosis in malignant B-cells and suppresses the activation of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in pre-clinical models of B-cell malignancies, including CLL and MCL. In these models, TAK-659 induces apoptosis in malignant B-cells and inhibits their proliferation. Additionally, TAK-659 has been shown to suppress the activation of autoreactive B-cells in pre-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its selectivity for N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions. These limitations can make it challenging to administer TAK-659 in pre-clinical studies and may require the use of specialized formulations or delivery methods.
Orientations Futures
There are several potential future directions for the research and development of TAK-659. One area of focus is the clinical development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Several clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies. Finally, further research is needed to better understand the mechanisms of resistance to N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide inhibitors, such as TAK-659, and to identify strategies to overcome this resistance.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in pre-clinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity by inhibiting N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide-mediated signaling pathways and inducing apoptosis in malignant B-cells. Additionally, TAK-659 has shown promising results in pre-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing B-cell activation and autoantibody production.
Propriétés
IUPAC Name |
N-[2-[(4-tert-butylbenzoyl)amino]ethyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-19(2,3)16-6-4-14(5-7-16)17(23)21-12-13-22-18(24)15-8-10-20-11-9-15/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATADIQRHUCNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-tert-butylbenzoyl)amino]ethyl]pyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.